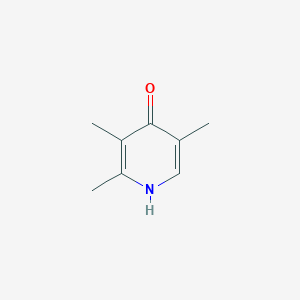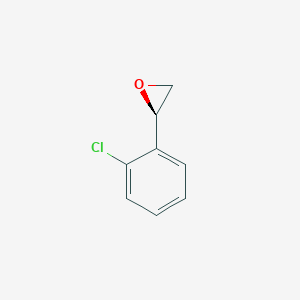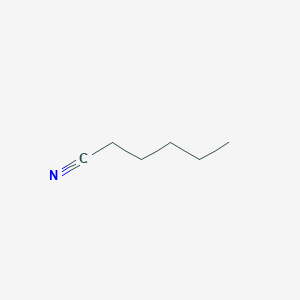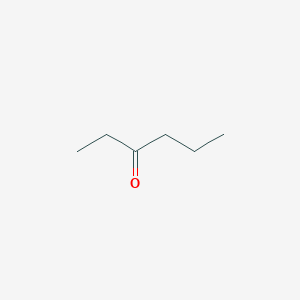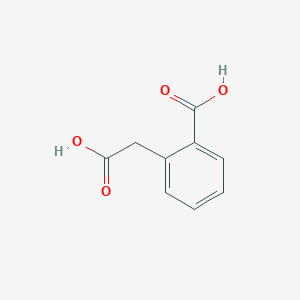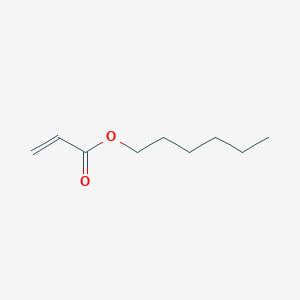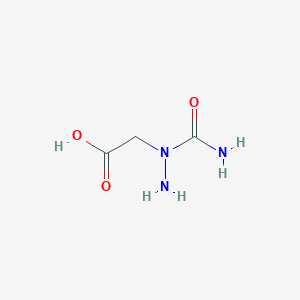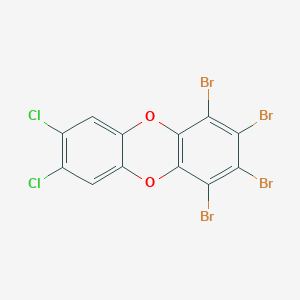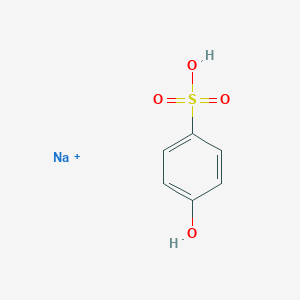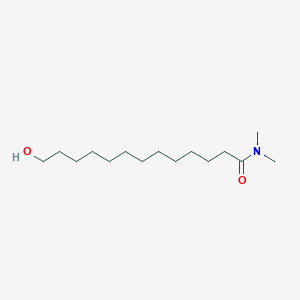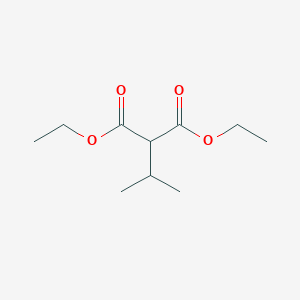
Diethyl isopropylmalonate
Overview
Description
Diethyl isopropylmalonate is an organic compound with the molecular formula C10H18O4. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity and versatility in organic synthesis, making it a valuable reagent in the field of chemistry.
Mechanism of Action
Target of Action
Diethyl isopropylmalonate is a chemical compound that primarily targets chalcone . Chalcone is a key intermediate in the biosynthesis of flavonoids, which are important for plant development and defense .
Mode of Action
The compound interacts with its target, chalcone, through a Michael addition reaction . This reaction occurs under high pressure and in the presence of a fluoride catalyst . The result of this interaction is the formation of compounds having quaternary carbon atoms .
Biochemical Pathways
The Michael addition reaction of this compound with chalcone affects the flavonoid biosynthesis pathway . The formation of quaternary carbon atoms can lead to the production of various flavonoid compounds, which have diverse roles in plant physiology .
Pharmacokinetics
Itsmolecular weight (202.25) and solubility properties suggest that it may have good bioavailability
Result of Action
The result of the action of this compound is the formation of compounds with quaternary carbon atoms . These compounds can further participate in various biochemical reactions, potentially leading to diverse molecular and cellular effects .
Action Environment
The action of this compound is influenced by environmental factors such as pressure and the presence of a fluoride catalyst . These conditions facilitate the Michael addition reaction with chalcone . The stability and efficacy of this compound under different environmental conditions require further investigation.
Preparation Methods
Diethyl isopropylmalonate can be synthesized through several methods. One common synthetic route involves the reaction of diethyl malonate with 2-bromopropane in the presence of sodium ethoxide. The reaction is typically carried out under reflux conditions for over 10 hours. After the reaction is complete, the mixture is cooled, and the product is extracted using ether and purified by washing with saturated ammonium chloride solution and drying with magnesium sulfate .
Chemical Reactions Analysis
Diethyl isopropylmalonate undergoes various types of chemical reactions, including:
Michael Addition: It reacts with chalcone under high pressure and fluoride catalyst to form compounds with quaternary carbon atoms.
Substitution Reactions: The compound can undergo substitution reactions with various reagents, leading to the formation of different products.
Hydrolysis: this compound can be hydrolyzed to form isopropylmalonic acid.
Common reagents used in these reactions include sodium ethoxide, 2-bromopropane, and fluoride catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Diethyl isopropylmalonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary carbon centers.
Medicine: this compound can be used in the development of pharmaceuticals and as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
Diethyl isopropylmalonate can be compared with other similar compounds, such as:
Diethyl malonate: Both compounds are esters of malonic acid, but this compound has an additional isopropyl group, making it more sterically hindered and reactive.
Diethyl phenylmalonate: This compound has a phenyl group instead of an isopropyl group, leading to different reactivity and applications.
Diethyl ethylidenemalonate: This compound has an ethylidene group, which affects its reactivity and the types of reactions it can undergo.
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and makes it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
diethyl 2-propan-2-ylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-5-13-9(11)8(7(3)4)10(12)14-6-2/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQFBFWERHXONI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60226820 | |
| Record name | Diethyl isopropylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60226820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
759-36-4 | |
| Record name | 1,3-Diethyl 2-(1-methylethyl)propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=759-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl isopropylmalonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000759364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIETHYL ISOPROPYLMALONATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1007 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl isopropylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60226820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl isopropylmalonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.971 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Diethyl isopropylmalonate in the synthesis of the anticancer compound ITPD?
A1: this compound serves as a crucial starting material in the synthesis of 3-isopropyl-tetrahydropyrrolo[1, 2-a]pyrimidine-2, 4(1H, 3H)-dione (ITPD), a naturally occurring amide alkaloid with promising anticancer activity. [] The synthesis involves a concise three-step approach where this compound is reacted with pyrrolidin-2-amine to ultimately yield ITPD.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene](/img/structure/B146998.png)
